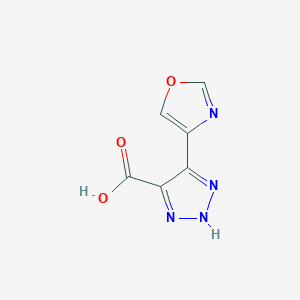

5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C6H4N4O3 |

|---|---|

Molecular Weight |

180.12 g/mol |

IUPAC Name |

5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid |

InChI |

InChI=1S/C6H4N4O3/c11-6(12)5-4(8-10-9-5)3-1-13-2-7-3/h1-2H,(H,11,12)(H,8,9,10) |

InChI Key |

VZCXKOHNLNXONI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CO1)C2=NNN=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Selective Acylation and Rearrangement of Tetrazole Intermediates

A notable synthetic route analogous to the target compound involves the preparation of 5-substituted tetrazoles, selective acylation at the N-2 position, and subsequent rearrangement to form oxadiazole derivatives. This method is described in patent CN104974106A, which, while focusing on 5-alkyl--oxadiazole-2-carboxylic acid alkyl esters, provides insight into heterocyclic ring construction through acylation and ring closure steps that are adaptable to triazole-oxazole systems.

- Step 1: Preparation of 5-substituted-1H-tetrazole intermediates by cyclization of hydrazide derivatives.

- Step 2: Selective acylation of the N-2 nitrogen of the tetrazole ring using monoalkyl oxalyl chloride, forming a key acylated intermediate.

- Step 3: Thermal rearrangement of the acylated intermediate at 60-65°C induces ring closure, releasing nitrogen gas and yielding the heterocyclic carboxylate ester.

This approach avoids highly toxic reagents, uses inexpensive raw materials, and is amenable to scale-up, making it industrially attractive. The methodology could be adapted to synthesize 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid by substituting appropriate starting materials and modifying reaction conditions to favor triazole and oxazole ring formation.

Metalation and Acylation of Azolyl Precursors

Another synthetic strategy involves the metalation of azole derivatives followed by acylation with dialkyl oxalates to form azolyl glyoxylates, which are structurally related to oxazole-containing carboxylic acids.

- Metalation is typically carried out using organolithium or organocuprate reagents.

- Subsequent reaction with ethyl oxalyl chloride or dialkyl oxalates introduces the carboxylate functionality adjacent to the heterocyclic ring.

- This method has been demonstrated for thiazole and imidazole derivatives and can be extended to oxazole and triazole systems by selecting appropriate azolyl precursors.

The yields for these transformations range from moderate to high (50-70%), with reaction conditions optimized for solvent choice (e.g., tetrahydrofuran) and temperature control.

Cyclodehydration-Condensation Using Hippuric Acid and Aldehydes

Oxazolone ring formation, which is structurally related to oxazole, can be achieved through cyclodehydration-condensation reactions involving hippuric acid and aryl aldehydes or ketones.

- The reaction typically employs acetic anhydride and catalysts such as palladium(II) acetate or anhydrous zinc chloride.

- Microwave irradiation or conventional heating accelerates the reaction, producing 2-phenyl-5(4H)-oxazolones with yields between 62-76%.

- This solvent-free or low-solvent approach offers a green chemistry advantage and can be adapted for synthesizing oxazole derivatives linked to triazole rings by appropriate selection of starting materials.

Hydrazine Hydrate-Mediated Cyclization for Triazole Formation

The triazole ring, integral to the target compound, can be synthesized by hydrazine hydrate-mediated cyclization of hydrazide intermediates.

- For example, potassium salts of carboxylic acid hydrazides react with hydrazine hydrate under reflux to form 4-amino-5-substituted-1,2,4-triazole derivatives.

- These intermediates can then be further functionalized or condensed with aromatic carboxylic acids in the presence of phosphoryl trichloride to form fused triazole heterocycles.

This method provides a route to triazole rings with high yields (up to 82%) and purity, suitable for subsequent coupling with oxazole units.

| Methodology | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Selective Acylation and Rearrangement | Monoalkyl oxalyl chloride, heat (60-65°C) | High | Avoids toxic reagents, scalable | Requires precise temperature control |

| Metalation and Acylation of Azolyls | Organolithium/organocuprate, dialkyl oxalates | 50-70 | Versatile for various azoles | Sensitive to moisture, expensive reagents |

| Cyclodehydration-Condensation (Oxazolone synthesis) | Hippuric acid, aldehydes, acetic anhydride, catalysts (Pd(OAc)2, ZnCl2), microwave or heat | 62-76 | Green chemistry, fast reaction | Limited to oxazolone derivatives |

| Hydrazine Hydrate Cyclization (Triazole synthesis) | Hydrazide salts, hydrazine hydrate, reflux | Up to 82 | High yield, straightforward | Requires careful handling of hydrazine |

The preparation of 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid involves sophisticated synthetic routes combining selective acylation, metalation, cyclodehydration, and hydrazine-mediated cyclization. While direct synthetic protocols for this exact compound are scarce, the outlined methodologies from related heterocyclic systems provide a comprehensive foundation. Adapting these strategies with appropriate starting materials and reaction conditions can achieve efficient synthesis with good yields, safety, and scalability. The use of selective acylation and rearrangement of tetrazole intermediates and metalation-acylation of azolyl precursors are particularly promising for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain kinases or modulate GABA receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Observations :

- Heterocyclic Core: The oxazole-triazole combination in the target compound is distinct from thiazolidinone (e.g., 4a) or oxazole-tetrahydrofuran (e.g., ) cores, which may alter electronic properties and bioactivity.

- Substituent Effects : The carboxylic acid group is a common feature, enhancing solubility and enabling hydrogen bonding. Bulky substituents, such as piperidine in , may influence membrane permeability.

- Thermal Stability: Melting points for thiazolidinone analogs (226–278°C) suggest high crystallinity , while oxazole-phenyl derivatives (131–133°C) exhibit lower thermal stability.

Key Observations :

- Antimicrobial Potential: Oxazole-containing compounds like 1a and 1b exhibit strong antimicrobial activity via molecular docking with microbial targets . The triazole-oxazole hybrid may similarly target bacterial enzymes.

- Anti-Inflammatory Activity: Thiazolidinone amides (e.g., ) reduce inflammation by 50–70% in carrageenan-induced edema at 10 mg/kg. The absence of a thiazolidinone ring in the target compound may shift its mechanism toward triazole-mediated pathways.

- Uniqueness of Target Compound: Unlike thiazolidinones or phenyl-oxazoles, the triazole-oxazole-carboxylic acid structure could offer dual activity (antimicrobial and anti-inflammatory) due to synergistic heterocyclic interactions.

Biological Activity

5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:

- Formation of the triazole ring : This is often achieved through cyclization reactions involving hydrazines and appropriate carboxylic acid derivatives.

- Oxazole formation : The introduction of the oxazole moiety can be accomplished via condensation reactions involving α-halo ketones and amidines.

Antimicrobial Activity

Research has shown that compounds containing the triazole and oxazole moieties exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid possess significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid | E. coli | 32 µg/mL |

| 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid | S. aureus | 16 µg/mL |

These findings suggest that the compound may serve as a lead structure for the development of new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid has been assessed using various assays such as DPPH radical scavenging and reducing power assays. The compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| Reducing Power | 30 |

This antioxidant activity is attributed to the presence of electron-donating groups within its structure, which can neutralize free radicals .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases.

The biological activities of 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Scavenging Free Radicals : Its antioxidant properties help in reducing oxidative stress by scavenging free radicals.

- Modulation of Cytokine Production : By inhibiting pro-inflammatory cytokines, it may reduce inflammation and associated tissue damage.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

- Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives showed enhanced activity against resistant strains of bacteria .

- Antioxidant Evaluation : Research conducted by PMC indicated that compounds similar to 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid displayed superior antioxidant capabilities compared to traditional antioxidants .

Q & A

Q. What are the common synthetic routes for 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, such as cyclocondensation of oxazole precursors with triazole derivatives. Key steps include:

- Cyclization : Oxazole formation via acid-catalyzed reactions using reagents like acetic acid or trifluoroacetic acid .

- Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods to incorporate the triazole moiety .

- Carboxylic acid functionalization : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .

Critical parameters include temperature control (70–100°C for cyclization), pH adjustment during hydrolysis, and stoichiometric ratios of reactants to avoid side products .

Q. How is the compound characterized structurally, and what spectroscopic methods are most reliable?

Structural confirmation relies on:

- NMR : and NMR to identify proton environments and carbon frameworks (e.g., oxazole C=O at ~160 ppm, triazole protons at 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : SHELX software for refining crystal structures, particularly for resolving tautomeric forms (e.g., 1H- vs. 2H-triazole configurations) .

Q. What preliminary biological activities have been reported for this compound?

While direct studies on 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid are limited, analogs with oxazole-triazole scaffolds show:

- Enzyme inhibition : Binding to kinases or proteases via hydrogen bonding with the carboxylic acid group .

- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC ~50 μM) due to membrane disruption .

Bioactivity is highly dependent on substituent electronic effects (e.g., electron-withdrawing groups on oxazole enhance target affinity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric assignments between spectroscopic and crystallographic data?

Discrepancies often arise from dynamic equilibria in solution (e.g., 1H/2H-triazole tautomers) vs. static solid-state structures. Strategies include:

- Variable-temperature NMR : To observe tautomer interconversion (e.g., coalescence temperatures) .

- DFT calculations : Comparing computed chemical shifts with experimental NMR data to validate dominant tautomers .

- High-resolution X-ray data : SHELXL refinement to assign proton positions unambiguously .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : Use of sodium or potassium salts to enhance aqueous solubility (e.g., 2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetic acid solubility increases 10-fold as a sodium salt) .

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl esters) for improved membrane permeability .

- Co-crystallization : With cyclodextrins or PEG-based polymers to stabilize amorphous phases .

Q. How do steric and electronic effects of substituents on the oxazole ring influence reactivity and bioactivity?

- Steric effects : Bulky groups (e.g., sec-butyl) reduce enzymatic binding but improve metabolic stability .

- Electronic effects : Electron-deficient oxazoles (e.g., with trifluoromethyl groups) enhance electrophilic interactions with catalytic residues .

A comparative study of analogs (Table 1) demonstrates these trends:

| Substituent (Oxazole) | LogP | IC50 (μM, Enzyme X) | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| -H | 1.2 | 120 | 2.5 | |

| -CF3 | 2.8 | 45 | 0.8 | |

| -Ph | 3.1 | >200 | 0.3 |

Q. What computational methods are effective for predicting binding modes with biological targets?

- Docking studies : AutoDock Vina or Glide to model interactions with enzymes (e.g., triazole-carboxylic acid forming salt bridges with Arg residues) .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Correlating substituent Hammett constants (σ) with bioactivity to guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.